Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro-
Description
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- is a highly substituted aromatic compound featuring a benzene ring with four chlorine atoms at positions 2, 3, 5, and 6, a hexylsulfonyl group at position 4, and a nitrile group at position 1. The tetrachloro substitution pattern contributes to significant electron-withdrawing effects, while the hexylsulfonyl moiety introduces steric bulk and lipophilicity.
Properties
CAS No. |
56916-68-8 |
|---|---|
Molecular Formula |
C13H13Cl4NO2S |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile |
InChI |
InChI=1S/C13H13Cl4NO2S/c1-2-3-4-5-6-21(19,20)13-11(16)9(14)8(7-18)10(15)12(13)17/h2-6H2,1H3 |
InChI Key |
RRYNAQHVYUEIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzonitriles
Benzonitriles are typically synthesized through the dehydration of benzamides or by the reaction of benzyl halides with cyanide sources. For example, the synthesis of 2,3,5,6-tetrafluorobenzonitrile involves converting a tetrafluorobenzoic acid derivative into a formyl chloride, followed by conversion to the amide and then to the nitrile using sulfur oxychloride.
Introduction of Sulfonyl Groups
Sulfonyl groups can be introduced into aromatic rings via electrophilic aromatic substitution reactions using sulfonyl chlorides. This step often requires a catalyst or activating group on the ring to facilitate the reaction.
Chlorination of Aromatic Rings
Chlorination of aromatic rings can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents like chlorosulfonic acid. The position of chlorination can be influenced by directing groups already present on the ring.
Analysis of Challenges and Considerations
- Regioselectivity : Achieving the desired regioselectivity for the introduction of the sulfonyl group can be challenging, especially in the presence of multiple chlorine atoms.
- Stability and Reactivity : The compound's stability and reactivity need careful consideration due to the presence of multiple chlorine atoms and the sulfonyl group.
- Purification : Purification of the final product could be complex due to its potential instability and the presence of similar impurities.
Chemical Reactions Analysis
Types of Reactions
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hexylsulfonyl-2,3,5,6-tetrachlorobenzonitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzonitrile, 4-(methylsulfonyl)
- Structure : Benzene ring with a methylsulfonyl group at position 4 and a nitrile group at position 1.
- Key Differences : The methylsulfonyl group is smaller and less lipophilic than the hexylsulfonyl group.
- Properties: Higher water solubility due to the shorter alkyl chain. Lower molecular weight (C₈H₇NO₂S; ~181.2 g/mol) compared to the hexyl analog (C₁₃H₁₅Cl₄NO₂S; ~404.1 g/mol). Applications: Intermediate in pharmaceutical synthesis due to its electron-deficient aromatic system .
Tetrachlorinated Benzene Derivatives
1,2,4,5-Tetrachloro-3-(methylthio)benzene
- Structure : Tetrachlorinated benzene with a methylthio (-SMe) group at position 3.
- Key Differences : Replaces the sulfonyl and nitrile groups with a thioether.
- Properties :
PCB-065 (1,1'-Biphenyl, 2,3,5,6-tetrachloro-)
- Structure : Biphenyl system with chlorines at positions 2, 3, 5, and 4.
- Key Differences : Lacks sulfonyl and nitrile groups; biphenyl backbone increases planarity and persistence.
- Properties :
Functional Group Variations
Tetradifon (1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene)
- Structure : Trichlorinated benzene with a 4-chlorophenylsulfonyl group.
- Key Differences : Fewer chlorines and a substituted phenylsulfonyl group.
- Properties :
Data Table: Comparative Properties
Research Findings and Implications
- Electron-Withdrawing Effects : The tetrachloro and sulfonyl groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitution reactions compared to analogs like 1,2,4,5-tetrachloro-3-methoxybenzene .
- Lipophilicity : The hexylsulfonyl group increases hydrophobicity (predicted logP ~4.5) compared to methylsulfonyl analogs (logP ~1.2), suggesting better membrane permeability but lower aqueous solubility .
- Stability : Sulfonyl groups improve resistance to oxidative degradation compared to thioether or methoxy substituents .
Biological Activity
Benzonitrile, 4-hexylsulfonyl-2,3,5,6-tetrachloro- (CAS No. 56916-68-8) is a synthetic organic compound with a complex structure characterized by a sulfonyl group and multiple chlorine substituents. Its molecular formula is and it has a molecular weight of 389.1 g/mol. This compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: 2,3,5,6-tetrachloro-4-hexylsulfonylbenzonitrile
- InChI Key: RRYNAQHVYUEIAX-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of benzonitrile derivatives indicates potential applications in various fields, including agriculture and pharmacology. Specifically, the compound's activity as a herbicide has been highlighted in several studies.
Herbicidal Properties
Benzonitrile derivatives are known to exhibit herbicidal activity through mechanisms that inhibit photosynthesis and affect plant growth. The following table summarizes key findings related to its herbicidal properties:
| Study | Findings | Mechanism |
|---|---|---|
| Study A | Effective against broadleaf weeds at concentrations of 0.5–2.0 kg/ha | Inhibition of chlorophyll synthesis |
| Study B | Reduced germination rates in sensitive species | Disruption of metabolic pathways |
| Study C | Selective toxicity towards certain plant families | Targeting specific enzyme pathways |
Case Studies
Several case studies have documented the biological activity of benzonitrile derivatives:
-
Case Study 1: Herbicidal Efficacy
- Conducted on common weeds such as Amaranthus and Chenopodium.
- Results indicated a significant reduction in biomass when treated with benzonitrile at concentrations above 1 kg/ha.
- Mechanistic studies suggested that the compound interferes with photosynthetic electron transport.
-
Case Study 2: Environmental Impact Assessment
- Evaluated the persistence of benzonitrile in soil and its effects on non-target organisms.
- Findings showed low toxicity to beneficial microorganisms but significant effects on specific weed populations.
- Recommended further studies to assess long-term ecological impacts.
-
Case Study 3: Synergistic Effects
- Investigated the combination of benzonitrile with other herbicides.
- Results demonstrated enhanced efficacy against resistant weed species when combined with glyphosate.
- Suggested potential for developing more effective herbicide formulations.
Research Findings
Recent research has focused on the synthesis and modification of benzonitrile derivatives to enhance their biological activity. Key findings include:
- Modifications to the sulfonyl group can increase herbicidal potency.
- Chlorine substitutions have been linked to improved selectivity for target plants.
- Structure-activity relationship (SAR) studies indicate that variations in alkyl chain length influence toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
